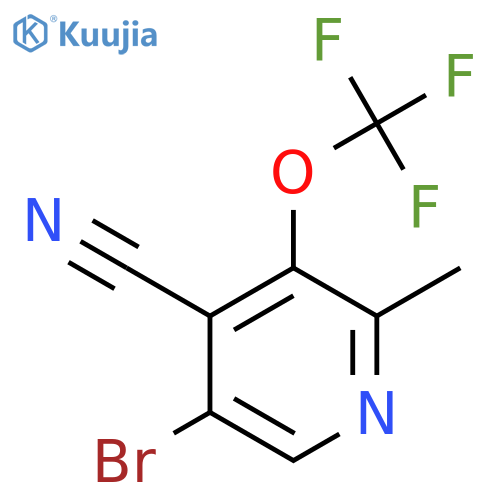

Cas no 1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine)

1804394-78-2 structure

商品名:5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine

CAS番号:1804394-78-2

MF:C8H4BrF3N2O

メガワット:281.029371261597

CID:4910241

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H4BrF3N2O/c1-4-7(15-8(10,11)12)5(2-13)6(9)3-14-4/h3H,1H3

- InChIKey: XLNFHTQFJUIFDH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C)C(=C1C#N)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 275

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 45.9

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026004683-500mg |

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |

1804394-78-2 | 97% | 500mg |

$960.40 | 2022-04-02 | |

| Alichem | A026004683-1g |

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine |

1804394-78-2 | 97% | 1g |

$1,747.20 | 2022-04-02 |

5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine 関連文献

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

1804394-78-2 (5-Bromo-4-cyano-2-methyl-3-(trifluoromethoxy)pyridine) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量